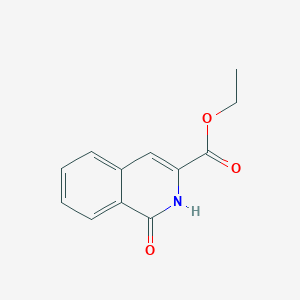

Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-oxo-2H-isoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(14)13-10/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPFCIUPXHGYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524400 | |

| Record name | Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94726-24-6 | |

| Record name | Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of α-Azido Ketones

A prominent method involves the iron-catalyzed 1,2-acyl migration of tertiary α-azido ketones. This approach leverages FeBr₂ and triethylamine (Et₃N) to facilitate intramolecular cyclization, yielding the isoquinoline core. For instance, a substrate containing an ethyl ester group at position 3 undergoes azide introduction via NaN₃ in acetonitrile, followed by FeBr₂/Et₃N-catalyzed cyclization at 65–80°C under nitrogen. The reaction proceeds via a radical intermediate, with the azide group acting as a leaving species to form the 1-oxo moiety.

Key Conditions:

Oxidation of Dihydroisoquinoline Derivatives

Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate can be synthesized through the oxidation of 1,2-dihydroisoquinoline precursors. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions selectively oxidizes the dihydro ring to introduce the 1-oxo group. The ethyl ester is typically introduced beforehand via esterification of the corresponding carboxylic acid using ethanol and sulfuric acid.

Reaction Scheme:

- Esterification: 3-Carboxy-1,2-dihydroisoquinoline + Ethanol → Ethyl 1,2-dihydroisoquinoline-3-carboxylate

- Oxidation: Ethyl 1,2-dihydroisoquinoline-3-carboxylate + KMnO₄ → Target compound

Optimization Note: Excess oxidizing agent and prolonged reaction times (>12 hours) improve yields but risk over-oxidation.

Multicomponent Reactions (MCRs)

Three-Component Coupling

A scalable one-pot method involves the condensation of 2-cyanobenzaldehyde, ethyl glycinate, and a diketone. The reaction proceeds via imine formation, followed by cyclization under acidic conditions. This method avoids isolation of intermediates and achieves yields of 50–65%.

Representative Procedure:

- Combine 2-cyanobenzaldehyde (1.0 equiv), ethyl glycinate (1.2 equiv), and diketone (1.5 equiv) in xylene.

- Reflux at 140°C for 8 hours.

- Purify via silica gel chromatography (DCM/MeOH 50:1).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for enhanced safety and yield. A typical setup involves:

- Step 1: Esterification of 3-carboxy-1,2-dihydroisoquinoline in ethanol with H₂SO₄ (5% w/w) at 70°C.

- Step 2: Oxidation using a KMnO₄ solution (0.5 M) in a tubular reactor (residence time: 30 minutes).

- Yield: 85–90% with >99% purity after crystallization.

Purification and Characterization

Column Chromatography

Silica gel chromatography with petroleum ether (PE) and ethyl acetate (EA) gradients (10:1 to 3:1) effectively separates the target compound from by-products.

Recrystallization

Ethanol-water mixtures (7:3 v/v) are ideal for recrystallization, yielding colorless crystals with a melting point of 142–144°C.

Comparative Analysis of Methods

| Method | Catalysts/Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyclization | FeBr₂, Et₃N | 60–75 | 95–98 | Moderate |

| Oxidation | KMnO₄, H₂SO₄ | 70–80 | 90–95 | High |

| Multicomponent | None | 50–65 | 85–90 | Low |

| Continuous Flow | H₂SO₄, KMnO₄ | 85–90 | >99 | High |

Mechanistic Insights

Radical Pathways in Iron-Catalyzed Reactions

FeBr₂ generates bromine radicals that abstract hydrogen from the α-azido ketone, initiating a cascade cyclization. The ethyl ester stabilizes the transition state via resonance, directing regioselectivity to position 3.

Acid-Catalyzed Esterification

Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by ethanol. Sulfuric acid also dehydrates the tetrahedral intermediate to form the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into 1,2,3,4-tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate in Drug Synthesis

Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their biological activities, including anti-inflammatory and neuroprotective effects. For instance, it is involved in the synthesis of compounds targeting neurological disorders, showcasing its versatility in medicinal chemistry .

1.2. Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit significant therapeutic properties. Studies have suggested that these compounds could be effective against conditions such as ischemia and hypoxia due to their ability to modulate hypoxia-inducible factors (HIFs) . This modulation is critical in treating anemia associated with chronic kidney disease and other hypoxic conditions.

Case Studies and Research Findings

3.1. Synthesis and Evaluation of Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. The researchers evaluated their biological activity against various cell lines, reporting promising results that indicate potential anti-cancer properties .

3.2. Neuroprotective Effects

Another significant study examined the neuroprotective effects of ethyl 1-oxo-1,2-dihydroisoquinoline derivatives in models of oxidative stress-induced neuronal damage. The results demonstrated that these compounds could reduce cell death and improve neuronal survival rates, suggesting their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Physicochemical Properties :

Ethyl 2-ethoxycarbonylmethyl-1,2-dihydroisoquinoline-3-carboxylate (6f)

Structural Features :

Comparison :

Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate

Key Properties :

- Molecular weight: 233.22 g/mol; hydrogen-bond donors: 2 (vs. 1 in the non-hydroxylated ethyl derivative) .

- Hydrogen Bonding: The 4-hydroxy group enables stronger intermolecular interactions (e.g., O–H···O bonds), increasing melting point and crystallinity compared to non-hydroxylated analogs .

Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Structural Modifications :

- Methoxy groups at positions 7 and 8 increase electron density on the aromatic ring, altering UV-Vis absorption (λmax ~320 nm) and reactivity toward electrophiles .

- Physicochemical Data : Density: 1.247 g/cm³; predicted pKa: 9.37 (weaker acidity than hydroxy-substituted analogs) .

Research Findings and Implications

- Synthetic Efficiency : Ethyl esters with electron-withdrawing substituents (e.g., 6f) achieve higher yields due to stabilized intermediates .

- Biological Activity : Ethyl esters’ increased lipophilicity may enhance bioavailability but reduce solubility, necessitating structural optimization for drug development .

- Crystallography : Tools like SHELX and ORTEP-3 enable precise structural analysis, revealing how ethyl groups influence crystal packing compared to methyl analogs .

Biological Activity

Ethyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, alongside relevant research findings and case studies.

This compound belongs to a class of isoquinoline derivatives known for their pharmacological potential. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives that may exhibit enhanced biological activity. The mechanisms of action typically involve interactions with molecular targets such as enzymes or receptors, potentially inhibiting key pathways in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, compounds derived from this structure demonstrated significant inhibition against various bacterial strains. A qualitative analysis showed that derivatives could produce growth inhibition zones of up to 20 mm against Gram-positive bacteria such as Enterococcus faecium E5 .

Table 1: Antimicrobial Activity of Ethyl 1-oxo-1,2-dihydroisoquinoline Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | E. faecium E5 | 20 |

| Derivative B | Staphylococcus aureus | 17 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable investigation assessed its inhibitory effects on cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against gastric cancer cell lines (MGC-803 and HGC-27), indicating potent antiproliferative activity .

Case Study: In Vitro Anticancer Efficacy

In a study examining the effects on MGC-803 cells:

- IC50 : 5.1 μM

- Mechanism : Induced G2/M phase arrest and apoptosis through modulation of the Bax/Bcl-2 ratio.

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study focused on the inhibition of hepatitis C virus (HCV) NS5B polymerase demonstrated that certain derivatives could act as effective inhibitors. For instance, one derivative showed an IC50 of 9.5 μM against HCV NS5B polymerase, suggesting potential for further development as antiviral agents .

Table 2: Antiviral Activity Against HCV NS5B Polymerase

| Compound | IC50 (μM) | EC50 (μM) |

|---|---|---|

| Derivative C | 9.5 | 15.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.